molecular formula C15H15ClN2O2 B117438 1-Benzyl-3-(4-chlorophenyl)-1-methoxyurea CAS No. 149282-10-0

1-Benzyl-3-(4-chlorophenyl)-1-methoxyurea

Cat. No.: B117438
CAS No.: 149282-10-0
M. Wt: 290.74 g/mol
InChI Key: QGPDJRGLKUFPLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-(4-chlorophenyl)-1-methoxyurea is an organic compound with the molecular formula C15H15ClN2O2 This compound is characterized by the presence of a benzyl group, a chlorophenyl group, and a methoxyurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(4-chlorophenyl)-1-methoxyurea can be synthesized through a multi-step process involving the reaction of benzylamine with 4-chlorophenyl isocyanate, followed by methoxylation. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out under controlled temperature conditions to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(4-chlorophenyl)-1-methoxyurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide; often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Urea derivatives with oxidized functional groups.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Substituted urea derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

1-Benzyl-3-(4-chlorophenyl)-1-methoxyurea has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(4-chlorophenyl)-1-methoxyurea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-Benzyl-3-(4-chlorophenyl)-1-methoxyurea can be compared with other similar compounds, such as:

    1-Benzyl-3-(4-chlorophenyl)urea: Lacks the methoxy group, resulting in different chemical properties and reactivity.

    1-Benzyl-3-(3-chlorophenyl)urea: The chlorine atom is positioned differently, affecting the compound’s steric and electronic properties.

    1-Benzyl-3-(2-chlorophenyl)urea: Another positional isomer with distinct chemical behavior.

Uniqueness: The presence of the methoxy group in this compound imparts unique chemical properties, such as increased solubility and altered reactivity, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-benzyl-3-(4-chlorophenyl)-1-methoxyurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-20-18(11-12-5-3-2-4-6-12)15(19)17-14-9-7-13(16)8-10-14/h2-10H,11H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPDJRGLKUFPLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375700
Record name N-Benzyl-N'-(4-chlorophenyl)-N-methoxyurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149282-10-0
Record name N-Benzyl-N'-(4-chlorophenyl)-N-methoxyurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.